3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Description
Properties
CAS No. |
575460-42-3 |
|---|---|
Molecular Formula |
C16H14F2N4OS |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[(2,6-difluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H14F2N4OS/c1-23-11-7-5-10(6-8-11)15-20-21-16(22(15)19)24-9-12-13(17)3-2-4-14(12)18/h2-8H,9,19H2,1H3 |
InChI Key |
IOUWHUMBVQDWAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Pathway
The most widely reported method involves S-alkylation of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (Intermediate A) with 2,6-difluorobenzyl bromide (or chloride) under alkaline conditions.
Reaction Scheme:
Procedure:
-
Intermediate A (1.0 equiv) and NaOH (1.05 equiv) are dissolved in methanol.
-
2,6-Difluorobenzyl bromide (1.1 equiv) is added dropwise at room temperature.
-
The mixture is stirred for 2.5–3 hours , followed by solvent evaporation under reduced pressure.
-
The residue is recrystallized from diethyl ether/ethanol to yield the pure product.
Optimization Data:
| Parameter | Optimal Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Solvent | Methanol | 88% | >98% |
| Base | NaOH | 85% | 97% |
| Temperature | Room temperature | 88% | >98% |
| Reaction Time | 2.5 hours | 88% | >98% |
Key Observations :
-
Excess NaOH (>1.1 equiv) led to hydrolysis by-products.
-
Polar aprotic solvents (e.g., DMF) reduced yield due to side reactions.
Alternative Synthetic Routes
Cyclization of Thiosemicarbazides
A less common approach involves cyclization of thiosemicarbazide derivatives bearing 4-methoxyphenyl and 2,6-difluorobenzyl groups. This method requires multi-step synthesis and is less efficient (yields: 50–65% ).
Example Pathway:
-
4-Methoxybenzoyl chloride is reacted with thiosemicarbazide to form a thiosemicarbazone.
-
Cyclization with 2,6-difluorobenzyl bromide in the presence of KCO yields the target compound.
Challenges:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Patent literature describes a click chemistry approach using 2,6-difluorobenzyl azide and propargyl intermediates.
Conditions:
-
Catalyst: CuI (10 mol%).
-
Solvent: Isopropyl alcohol.
-
Temperature: 75–80°C for 24–30 hours .
-
Yield: 70–75% .
Limitations:
-
Requires synthesis of unstable 2,6-difluorobenzyl azide .
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| S-Alkylation | 88% | >98% | High | High |
| Thiosemicarbazide | 55% | 90% | Low | Moderate |
| CuAAC | 73% | 95% | Moderate | Low |
S-Alkylation is preferred for industrial-scale synthesis due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its sulfanyl group and triazole ring , enabling participation in diverse reactions:
Nucleophilic Substitution
The sulfanyl group (-S-) can act as a leaving group under acidic or basic conditions, facilitating substitution with nucleophiles (e.g., amines, hydroxides).
Electrophilic Coupling
The triazole ring may undergo metal-catalyzed coupling reactions (e.g., Pd-catalyzed), particularly if functionalized with halides, though direct evidence for this compound is limited .
Disulfide Formation
The sulfanyl group can oxidize to form disulfide bonds under oxidative conditions, altering the compound’s redox properties.
Stability and Handling
| Factor | Impact |
|---|---|
| Solvent | Stable in polar aprotic solvents (e.g., acetonitrile); limited solubility in water |
| Temperature | Decomposes at elevated temperatures (exact Tₘ not reported) |
| pH Sensitivity | Acidic conditions may accelerate sulfanyl substitution; basic conditions favor deprotonation |
Structural Insights
The compound’s planar triazole ring and dihedral angles with substituents (e.g., 4-methoxyphenyl) influence reactivity. Weak intermolecular interactions (e.g., C-H···O hydrogen bonds) observed in related triazoles suggest potential for supramolecular reactivity .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits a range of pharmacological properties due to its unique structural features. The triazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Antimicrobial Activity
Triazole derivatives are extensively studied for their antimicrobial properties. Research indicates that 3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine may possess significant antibacterial and antifungal activities. For instance:
- Antibacterial Efficacy : Compounds containing the triazole moiety have shown effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that modifications in the phenyl rings can enhance activity against various pathogens .
- Antifungal Properties : Triazoles are crucial in treating fungal infections due to their mechanism of action, which often involves inhibiting ergosterol synthesis. This compound's sulfanyl group may further enhance its antifungal potential .
Anticancer Potential
Research has highlighted the anticancer properties of triazole derivatives. The compound's ability to interfere with cellular signaling pathways involved in tumor growth positions it as a candidate for cancer therapy. For example:
- Mechanism of Action : Triazoles may induce apoptosis in cancer cells and inhibit angiogenesis, making them suitable for further development as anticancer agents .
Agricultural Applications
The agricultural sector also benefits from the applications of triazole compounds as fungicides and herbicides.
Fungicidal Activity
The structural characteristics of this compound suggest potential use as a fungicide. Triazole-based fungicides are widely used to control fungal diseases in crops:
- Efficacy Against Plant Pathogens : Studies indicate that compounds similar to this triazole exhibit strong activity against various plant pathogens, helping protect crops from diseases .
Herbicidal Potential
In addition to fungicidal properties, there is emerging interest in the herbicidal applications of triazole derivatives. Their ability to inhibit specific biochemical pathways in plants could lead to effective weed management solutions.
Comparative Analysis of Triazole Derivatives
A comparative analysis of various triazole compounds can provide insights into the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | Pyridine ring; thiol group | Antimicrobial | Lacks bulky substituents |
| 5-(p-tolyl)-1H-1,2,4-triazole | Methyl group on phenyl | Antifungal | Simpler structure |
| 3-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-triazoles | Bulky substituents | Anticancer | Enhanced lipophilicity |
The unique combination of functional groups in this compound may enhance its biological activity compared to other derivatives .
Mechanism of Action
The mechanism of action of 3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and leading to the desired biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The triazol-4-amine scaffold is highly tunable, with substituents significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Research Findings
Fluorine Positioning Matters: 2,6-Difluorobenzyl groups optimize steric and electronic effects compared to mono- or para-fluorinated analogs .
Methoxy vs. Pyridinyl : While 4-methoxyphenyl enhances lipophilicity, pyridinyl groups in analogs like 3a improve hydrogen bonding, leading to higher enzyme inhibition .
Antimicrobial Potential: Thiophene-containing triazol-4-amines (e.g., ) show broad-spectrum activity, suggesting the target compound could be repurposed for similar applications.
Biological Activity
The compound 3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine belongs to the class of triazole derivatives, which have gained significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.43 g/mol. The structure features a triazole ring substituted with a sulfanyl group and a methoxyphenyl moiety. This unique configuration is crucial for its biological activity.
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The biological evaluation of related compounds indicates that modifications in the substituents can enhance antibacterial efficacy.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 3a | Staphylococcus aureus | 0.25 µg/mL | |
| 3b | Escherichia coli | 0.5 µg/mL | |
| 3c | Pseudomonas aeruginosa | 1 µg/mL | |
| 3d | Bacillus subtilis | 0.125 µg/mL |
The mechanism by which triazole compounds exert their antibacterial effects often involves the inhibition of bacterial enzymes such as DNA-gyrase and topoisomerases. Molecular docking studies suggest that the presence of the triazole ring enhances binding affinity to these targets, leading to effective bacterial growth inhibition.
Structure-Activity Relationship (SAR)
The SAR studies on triazole derivatives indicate that:
- Substituent Positioning : The position and nature of substituents on the triazole ring significantly affect antibacterial activity.
- Sulfanyl Group : The presence of a sulfanyl group is associated with increased potency against resistant strains.
- Methoxy Group : The methoxy group enhances lipophilicity, facilitating better membrane penetration.
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Sulfanyl Group | Increases potency against resistant strains |
| Methoxy Group | Enhances lipophilicity |
| Fluorine Atoms | Improves binding affinity |
Case Studies
- Study on Related Triazoles : A study conducted by Mohammed et al. (2019) demonstrated that triazole derivatives with specific substitutions exhibited remarkable selectivity against Bacillus subtilis, showing MIC values as low as 0.25 µg/mL compared to standard antibiotics .
- Molecular Docking Analysis : Another research highlighted the interaction between triazole derivatives and DNA-gyrase, revealing critical binding interactions that correlate with observed antibacterial activity .
- Broad Spectrum Efficacy : A recent investigation into the antibacterial spectrum of similar compounds indicated effective inhibition against both drug-resistant and susceptible strains of Mycobacterium tuberculosis, showcasing the potential for further development in treating resistant bacterial infections .
Q & A
Basic: What are the optimal synthetic routes for this compound?
Answer:
The synthesis typically involves nucleophilic substitution between 2,6-difluorobenzyl chloride and a triazole-thiol intermediate under basic conditions (e.g., NaOH or K₂CO₃). Key steps include:
- Thiol activation : Reacting 5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine with thiourea or Lawesson’s reagent to generate the thiol intermediate.
- Coupling : Adding 2,6-difluorobenzyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
- Purification : Recrystallization using chloroform/petroleum ether (1:2) or column chromatography .
Advanced: How can microwave-assisted synthesis improve yield and efficiency?
Answer:
Microwave irradiation reduces reaction times (from hours to minutes) and enhances yields by improving energy transfer. For example:
- Reaction optimization : Use 50–100 W microwave power at 80–100°C for 15–30 minutes.
- Yield comparison : Conventional heating (~60% yield) vs. microwave (~85% yield) under identical stoichiometry .
- Mechanistic insight : Microwave energy accelerates nucleophilic substitution by promoting rapid dipole rotation in polar intermediates .
Basic: What spectroscopic techniques are essential for characterization?
Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8 ppm, difluorobenzyl aromatic protons at δ 7.1–7.3 ppm) .
- IR spectroscopy : Identify S–C stretching (~650 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 376.08) .
Advanced: What computational methods predict reactivity and stability?
Answer:
- DFT calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to model electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps) .
- Molecular docking : Assess binding affinity to biological targets (e.g., kinases) using AutoDock Vina .
- Solvent effects : Simulate solvation free energy with COSMO-RS to optimize recrystallization solvents .
Basic: How to resolve discrepancies in reported biological activities of similar triazoles?
Answer:
- Control experiments : Replicate assays under standardized conditions (e.g., MIC testing against S. aureus with fixed inoculum size).
- Structural analogs : Compare substituent effects (e.g., fluorobenzyl vs. methoxyphenyl on membrane permeability) .
- Meta-analysis : Cross-reference IC₅₀ values from peer-reviewed studies to identify outliers due to assay variability .
Advanced: What strategies analyze crystal structure via X-ray diffraction?
Answer:
- Crystallization : Use slow evaporation of ethanol/water (7:3) to grow single crystals .
- Data collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL-2018 for structure solution; report R₁ < 0.05 and wR₂ < 0.12 .
Basic: What are common side reactions during synthesis, and how to mitigate them?
Answer:
- Oxidation of thiols : Prevent by conducting reactions under inert atmosphere (N₂/Ar) .
- Byproduct formation : Monitor via TLC; use scavengers (e.g., activated charcoal) during purification .
- Hydrolysis of methoxy groups : Avoid strong acids; maintain pH > 5 during workup .
Advanced: How do substituents (difluorobenzyl vs. methoxyphenyl) influence electronic properties?
Answer:
- Electron-withdrawing effects : The 2,6-difluorobenzyl group reduces electron density on the triazole ring, enhancing electrophilic reactivity (confirmed by Hammett σ⁺ values) .
- Methoxy resonance : The 4-methoxyphenyl group donates electrons via resonance, stabilizing intermediates in nucleophilic substitutions (UV-Vis λₘₐₓ shifts ~10 nm) .
Basic: What solvent systems are recommended for recrystallization?
Answer:
- High polarity : Ethanol/water (for initial crude purification).
- Low polarity : Chloroform/petroleum ether (1:2) for final crystallization, yielding >95% purity .
- Co-solvents : DCM/hexane for temperature-sensitive compounds .
Advanced: How to design experiments assessing kinase inhibition potential?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
